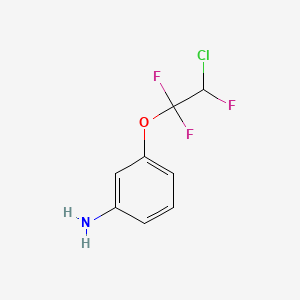
2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique chemical structure and properties, which make it valuable in the synthesis of other compounds and in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride typically involves the reaction of 4-methylbenzylamine with methyl chloroacetate under basic conditions to form the intermediate methyl 2-(4-methylphenyl)acetamide. This intermediate is then treated with methylamine to yield the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the hydrochloride salt in its pure form .
化学反応の分析
Types of Reactions
2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various substituted amides, carboxylic acids, and amines, which have applications in pharmaceuticals and other industries .
科学的研究の応用
2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .
類似化合物との比較
Similar Compounds
Similar compounds include 2-amino-4-methylphenol, 2-amino-N-methylacetamide, and other substituted acetamides .
Uniqueness
What sets 2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .
特性
CAS番号 |
2751610-61-2 |
|---|---|
分子式 |
C10H15ClN2O |
分子量 |
214.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



